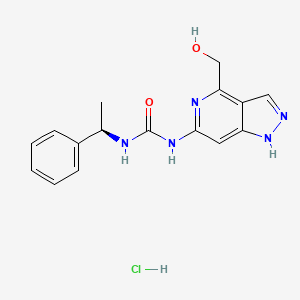Erk-IN-2
CAS No.:
Cat. No.: VC16684555
Molecular Formula: C16H18ClN5O2
Molecular Weight: 347.80 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H18ClN5O2 |
|---|---|
| Molecular Weight | 347.80 g/mol |
| IUPAC Name | 1-[4-(hydroxymethyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-3-[(1R)-1-phenylethyl]urea;hydrochloride |
| Standard InChI | InChI=1S/C16H17N5O2.ClH/c1-10(11-5-3-2-4-6-11)18-16(23)20-15-7-13-12(8-17-21-13)14(9-22)19-15;/h2-8,10,22H,9H2,1H3,(H,17,21)(H2,18,19,20,23);1H/t10-;/m1./s1 |
| Standard InChI Key | VPFDSSKZNLUCLT-HNCPQSOCSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO.Cl |
| Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO.Cl |
Introduction
Chemical Identity and Structural Characteristics
Erk-IN-2, systematically named 1-[4-(hydroxymethyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-3-[(1R)-1-phenylethyl]urea, belongs to the urea derivative class. Its three-dimensional conformation reveals a pyrazolopyridine core linked to a phenylethyl group via a urea bridge, enabling selective interactions with ERK kinases . Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 1-[4-(hydroxymethyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-3-[(1R)-1-phenylethyl]urea |
| SMILES | CC@HNC(=O)NC2=NC(=C3C=NNC3=C2)CO |
| InChIKey | RAXZSEGXMBWYQK-SNVBAGLBSA-N |
| Molecular Formula | C₁₆H₁₇N₅O₂ |
| Molecular Weight | 311.34 g/mol |
The stereochemistry at the (1R)-1-phenylethyl moiety is critical for binding specificity, as demonstrated by molecular docking studies of analogous ERK inhibitors .
Mechanism of Action and Target Specificity
Erk-IN-2 inhibits ERK1/2, terminal kinases in the mitogen-activated protein kinase (MAPK) cascade. ERK1/2 activation typically requires dual phosphorylation by MEK1/2 at Thr-Glu-Tyr motifs, enabling substrate recognition and nuclear translocation . Erk-IN-2 binds the ERK ATP pocket, as inferred from structural analogs, preventing phosphorylation of downstream targets like c-Fos and ternary complex factors (TCFs) .
Notably, ERK1/2 exhibit functional divergence:
Erk-IN-2’s paralog selectivity remains uncharacterized, though its scaffold shares features with pan-ERK inhibitors such as Vx11e, which blocks both ERK1 and ERK2 in embryonic stem cell models .
Research Applications and Experimental Findings
Role in Stem Cell Differentiation
In murine embryonic stem cells (ESCs), dual ERK1/2 inhibition sustains pluripotency when combined with GSK3β inhibitors (e.g., CHIR99021) . Selective ERK1 inhibition promotes mesendoderm differentiation, whereas ERK2 inhibition has minimal effect, underscoring ERK1’s dominance in lineage commitment . Erk-IN-2’s structural similarity to Vx11e suggests potential utility in dissecting ERK paralog functions, though direct evidence is pending .
Immune Signaling Modulation
ERK1/2 drive pro-inflammatory cytokine production (e.g., TNF-α, IL-6) via Toll-like receptor (TLR) pathways . Scaffold proteins like SCIMP recruit ERK2 to TLR4 complexes, amplifying macrophage responses . Erk-IN-2 could suppress such pathways, offering a therapeutic angle for inflammatory diseases, though in vivo validation is needed .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume